N-(1-naphthalen-1-ylethyl)propanamide
Description
N-(1-Naphthalen-1-ylethyl)propanamide is a synthetic amide derivative characterized by a naphthalene ring system linked to an ethyl group, which is further connected to a propanamide moiety.
Properties
IUPAC Name |
N-(1-naphthalen-1-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-15(17)16-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCJYISZYIHAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Acrylamide Precursors
The hydrogenation of (E)-N-(1-naphthalen-1-ylethyl)-3-arylacrylamides represents a high-yield route to N-(1-naphthalen-1-ylethyl)propanamide derivatives. In one protocol, (E)-N-((R)-1-naphthalen-1-yl-ethyl)-3-(3-trifluoromethylphenyl)acrylamide (250 mg, 0.67 mmol) was suspended in methanol and toluene (7:1 v/v) with 10 wt% Pd/C (25 mg) . Under hydrogen atmosphere (balloon) at 20°C for 1.5 hours, the double bond was selectively reduced, yielding 229 mg (91.2%) of the saturated propanamide . NMR analysis confirmed regioselectivity, with no over-reduction of the amide carbonyl .
Optimization Insights :
-
Solvent System : Methanol-toluene mixtures enhance catalyst dispersion and substrate solubility.
-
Catalyst Loading : 10 wt% Pd/C balances cost and activity, avoiding side reactions.
-
Temperature : Room temperature (20°C) minimizes decomposition of the naphthyl group.
Meldrum’s Acid-Mediated Decarboxylative Amidation
A scalable route utilizes Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to construct the propanamide backbone. Starting with 3-trifluoromethylbenzaldehyde, condensation with Meldrum’s acid under proline catalysis forms a β-ketoester intermediate . Subsequent reaction with (R)-1-(1-naphthyl)ethylamine in DMF at 110°C for 2 hours induces decarboxylation, directly yielding the propanamide . Purification via silica gel chromatography (petroleum ether:ethyl acetate, 5:1) affords a 75.3% isolated yield .
Critical Parameters :
-
Catalyst : Proline enables enantioselective amidation, critical for chiral purity .
-
Solvent : Polar aprotic solvents (DMF, DMSO) accelerate decarboxylation.
-
Workup : Aqueous extraction removes unreacted Meldrum’s acid, simplifying isolation .
Reductive Amination of Propanal Derivatives
Stereoselective synthesis employs NaBH4-mediated reduction of imine intermediates. For example, 3-chloro-N-(1-naphthalen-1-ylethyl)propanal reacts with methylamine in methanol, followed by NaBH4 reduction at −5–5°C . This two-step process achieves 82.1% yield for the amine intermediate, which is subsequently acylated to the propanamide .
Advantages :
-
Mild Conditions : Low-temperature reduction preserves stereochemistry.
-
Cost-Effectiveness : NaBH4 is inexpensive compared to transition-metal catalysts .
Direct Amidation Using Propanoyl Chloride
A straightforward approach involves reacting 1-(1-naphthyl)ethylamine with propanoyl chloride in dichloromethane. Triethylamine (3 equiv.) scavenges HCl, driving the reaction to completion within 4 hours at 0°C . After aqueous workup, the crude product is recrystallized from hexane/ethyl acetate (3:1), yielding 68–72% .
Limitations :
-
Side Reactions : Over-acylation may occur without controlled stoichiometry.
-
Purification : Recrystallization is less efficient than chromatography for polar byproducts .
Comparative Analysis of Preparation Methods
Stereochemical Considerations
The chirality at the naphthylethyl group is preserved using enantiopure (R)-1-(1-naphthyl)ethylamine . X-ray crystallography of related compounds confirms the (R)-configuration, with bond angles and torsional strains consistent with stable conformers . For racemic mixtures, chiral HPLC (Chiralpak IA column) achieves >99% ee using hexane/isopropanol (90:10) .
Industrial-Scale Adaptations
Patent CN111018734B highlights a kilogram-scale process using continuous hydrogenation . A fixed-bed reactor with Pd/C (5 wt%) achieves 89% yield at 50°C and 10 bar H2, reducing catalyst leaching compared to batch systems . Solvent recovery via distillation lowers production costs by 30% .
Chemical Reactions Analysis
Types of Reactions
N-(1-naphthalen-1-ylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-yl ethyl ketone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Naphthalen-1-yl ethyl ketone derivatives.
Reduction: N-(1-naphthalen-1-ylethyl)amine.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
Pharmaceutical Intermediate
Cinacalcet Production
N-(1-naphthalen-1-ylethyl)propanamide is primarily recognized as an intermediate in the synthesis of cinacalcet , a calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis. Cinacalcet is also indicated for primary hyperparathyroidism and can help prevent calcification in dialysis patients . The compound's synthesis involves several steps that ensure high purity, which is critical for its efficacy and safety in clinical applications .
Antimicrobial Activity
Synthesis of Novel Derivatives
Recent studies have synthesized various derivatives of this compound to evaluate their antimicrobial properties. These derivatives were tested against a range of bacteria and fungi, demonstrating notable activity. For instance:
- Compound 2a : Exhibited antifungal activity comparable to ketoconazole.
- Compound 2b : Displayed significant anti-gram-negative bacterial activity against Yersinia enterocolitica.
- Compound 6d : Showed higher antimicrobial activity than standard drugs against multiple strains of bacteria .
The minimum inhibitory concentrations (MICs) for these compounds were determined using serial plate dilution techniques, revealing that certain derivatives could outperform established antibiotics .
Antioxidant and Anticancer Properties
Potential Therapeutic Uses
Beyond antimicrobial effects, some derivatives of this compound have been evaluated for their antioxidant and anticancer activities. Studies indicate that these compounds can scavenge free radicals effectively and exhibit cytotoxicity against cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) .
Mechanism of Action
The mechanism of action of N-(1-naphthalen-1-ylethyl)propanamide involves its interaction with specific molecular targets. For instance, its herbicidal activity is attributed to its ability to inhibit key enzymes involved in plant growth and development . The compound may also interact with cellular membranes and proteins, leading to disruption of cellular processes.
Comparison with Similar Compounds
Spectral Characterization (Inferred from Analogs)
Key spectral features of related compounds include:
- IR : Strong absorption bands for –NH (3260–3300 cm⁻¹), C=O (1670–1680 cm⁻¹), and aromatic C=C (1580–1600 cm⁻¹) .
- NMR : Distinct signals for the naphthalene protons (δ 7.2–8.6 ppm), methylene groups (–OCH2 at δ ~5.4 ppm), and amide –NH (δ ~10.8 ppm) .
Comparison with Structural Analogs
Structural and Functional Differences
Physicochemical Properties
- Lipophilicity : The unsubstituted naphthalene in this compound likely confers higher logP (~3.5–4.0) compared to methoxy- or hydroxy-substituted analogs (logP ~2.5–3.0) due to reduced polarity .
- Solubility : Methoxy and hydroxy groups in analogs (e.g., ) enhance aqueous solubility via hydrogen bonding, whereas the parent compound may exhibit lower solubility.
Bioactivity Insights
- Antiviral Potential: The indole-containing analog () showed activity against SARS-CoV-2, suggesting that naphthalene-amide hybrids could target viral proteases .
- Herbicidal Activity : Propanamide derivatives with nitro or methoxy substituents (e.g., compounds in ) exhibit bioherbicidal effects, implying that the parent compound may also have agrochemical applications .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of N-(1-naphthalen-1-ylethyl)propanamide to improve yield and purity?
- Methodological Answer : Begin with nucleophilic substitution or condensation reactions involving 1-naphthylethylamine and propanoyl chloride. Monitor reaction progress via TLC using n-hexane:ethyl acetate (9:1) as the solvent system . Optimize parameters such as reaction time (2–6 hours), temperature (room temperature to 80°C), and stoichiometric ratios. Purify via column chromatography (silica gel, gradient elution) and validate purity using HPLC with a C18 column .
Q. How can researchers characterize the structural stability of This compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis irradiation). Analyze degradation products using LC-MS and compare with reference standards. Track changes in crystallinity via X-ray diffraction (XRD) and monitor hygroscopicity using dynamic vapor sorption (DVS) .
Q. What in vitro assays are suitable for preliminary screening of This compound's biological activity?
- Methodological Answer : Use cell viability assays (MTT or resazurin) to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). For oxidative stress modulation, measure ROS levels via DCFH-DA fluorescence. Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for This compound across different experimental models?
- Methodological Answer : Apply factorial design to isolate variables (e.g., cell type, incubation time, solvent used). Use ANOVA to analyze dose-response discrepancies. Cross-validate findings with orthogonal assays (e.g., Western blotting for apoptosis markers if cytotoxicity is inconsistent). Reference toxicokinetic data from methylnaphthalene analogs to contextualize species-specific responses .
Q. What computational approaches are effective for predicting This compound's interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., cytochrome P450 enzymes). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results with experimental binding assays (SPR or ITC) to refine computational models .
Q. How can enantiomeric purity of This compound be ensured during synthesis, and what analytical techniques are critical?
- Methodological Answer : Use chiral catalysts (e.g., BINAP-metal complexes) in asymmetric synthesis. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA/IB columns) or capillary electrophoresis with cyclodextrin additives. Confirm absolute configuration using X-ray crystallography or vibrational circular dichroism (VCD) .
Q. What strategies mitigate batch-to-batch variability in This compound synthesis for reproducible pharmacological studies?
- Methodological Answer : Implement quality-by-design (QbD) principles, defining critical process parameters (CPPs) like reaction pH and solvent polarity. Use statistical process control (SPC) charts to monitor intermediate purity. Characterize final batches with NMR (¹H/¹³C), HRMS, and DSC for thermal stability profiling .
Q. How do structural modifications to the naphthalene or propanamide moieties alter the compound’s mechanism of action?
- Methodological Answer : Synthesize analogs with substituents (e.g., halogens, methoxy groups) at the naphthalene 2- or 4-positions. Compare bioactivity using SAR studies and molecular modeling. For example, replacing the ethyl group with a propyl chain may enhance lipophilicity and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
